molecular formula C9H9F3O2 B176105 2-(4-(Trifluoromethoxy)phenyl)ethanol CAS No. 196811-90-2

2-(4-(Trifluoromethoxy)phenyl)ethanol

Cat. No. B176105
M. Wt: 206.16 g/mol
InChI Key: RILZRCJGXSFXNE-UHFFFAOYSA-N
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Patent
US05702641

Procedure details

A Grignard reagent prepared from 4-trifluoromethoxybromobenzene (54 g, 220 mmol) and dried Mg (5.4 g, 220 mmol) in 250 ml ether solvent was cooled down to -50° C., followed by gradually dropwise adding thereto ethylene oxide (29.3 g, 670 mmol), gradually heating the resulting reaction mixture up to room temperature, further stirring it for one hour at room temperature, adding the reaction solution to 6N HCl (300 ml), extracting the resulting product with ethyl acetate, washing the extraction solution successively with a saturated aqueous solution of sodium bicarbonate and water, drying over magnesium sulfate, distilling off the solvent, distilling the residue under reduced pressure by means of a Vigoureaux tube, to isolate a colorless liquid, 2-(4-trifluoromethoxyphenyl)ethanol (14.5 g, 70.3 mmol) having a b.p. of 82° to 84° C. under 3.5 Torr, adding to this liquid, xylene (60 ml) and HBr aqueous solution (47%) (60 ml), refluxing the mixture for 9 hours, adding water to the reaction mixture, extracting the resulting product with toluene, washing the reaction solution successively with a saturated aqueous solution of sodium bicarbonate and water, drying the resulting organic layer over magnesium sulfate, distilling off the solvent, distilling the residue under reduced pressure using Vigoureux tube, to isolate a colorless liquid, 2-(4-trifluoromethoxyphenyl)bromoethane (12.0 g, 51.9 mmol) having a b.p. of 75° C. under 4 Torr. The yield of this product from 4-trifluoromethoxybromobenzene was 23.6%.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
29.3 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:9]=[CH:8][C:7](Br)=[CH:6][CH:5]=1.[CH2:13]1[O:15][CH2:14]1.Cl>CCOCC>[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:13][CH2:14][OH:15])=[CH:6][CH:5]=1

Inputs

Step One
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
54 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)Br)(F)F
Name
Mg
Quantity
5.4 g
Type
reactant
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
29.3 g
Type
reactant
Smiles
C1CO1
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
further stirring it for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by gradually dropwise adding
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture up to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracting the resulting product with ethyl acetate
WASH
Type
WASH
Details
washing the extraction solution successively with a saturated aqueous solution of sodium bicarbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilling off the solvent
DISTILLATION
Type
DISTILLATION
Details
distilling the residue under reduced pressure by means of a Vigoureaux tube

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)CCO)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 70.3 mmol
AMOUNT: MASS 14.5 g
YIELD: CALCULATEDPERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.